

# Boc-Cys(Npys)-OH CAS number and molecular weight.

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## Compound of Interest

Compound Name: Boc-Cys(Npys)-OH

Cat. No.: B558590

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## In-Depth Technical Guide: Boc-Cys(Npys)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N $\alpha$ -Boc-S-(3-nitro-2-pyridylthio)-L-cysteine, commonly abbreviated as **Boc-Cys(Npys)-OH**. It covers its fundamental properties, applications in peptide synthesis, and detailed experimental considerations.

## Core Properties of Boc-Cys(Npys)-OH

**Boc-Cys(Npys)-OH** is a crucial reagent in synthetic peptide chemistry. The tert-butyloxycarbonyl (Boc) group protects the  $\alpha$ -amino group, while the 3-nitro-2-pyridylsulfenyl (Npys) group protects the thiol side chain of the cysteine residue. This dual protection scheme is particularly amenable to the Boc/benzyl strategy of solid-phase peptide synthesis (SPPS).

Property	Value	Citations
CAS Number	76880-29-0	
Molecular Weight	375.42 g/mol	
Molecular Formula	C <sub>13</sub> H <sub>17</sub> N <sub>3</sub> O <sub>6</sub> S <sub>2</sub>	
Appearance	White solid	[1]
Purity	≥99.0% (TLC)	
Melting Point	~160 °C (decomposes)	[2]
Optical Activity	[α] <sub>20/D</sub> -94±5°, c = 1% in methanol	

## Applications in Peptide Synthesis and Drug Development

The primary application of **Boc-Cys(Npys)-OH** lies in its use as a building block for introducing cysteine residues into synthetic peptides. The Npys protecting group offers unique advantages that are leveraged in various applications:

- **Formation of Asymmetrical Disulfide Bonds:** The Npys group acts as a thiol-activating group, readily reacting with a free thiol to form a disulfide bond. This property is invaluable for creating specific, directed disulfide bridges within a peptide or between two different peptide chains.[3]
- **Peptide-Protein Conjugation:** The reactivity of the Npys-protected cysteine allows for the specific conjugation of synthetic peptides to proteins or other molecules that possess a free thiol group.[4][5] This is a key technique in developing targeted therapeutics and diagnostic agents.
- **Boc Solid-Phase Peptide Synthesis (SPPS):** **Boc-Cys(Npys)-OH** is well-suited for the Boc/benzyl strategy of SPPS. The Npys group is stable to the acidic conditions used for the removal of the Boc group (e.g., trifluoroacetic acid - TFA), ensuring the thiol remains protected throughout the chain assembly.[4][6] However, it is not suitable for the Fmoc

strategy due to its instability to the basic conditions (e.g., piperidine) used for Fmoc group removal.[4]

## Experimental Protocols

### General Coupling Protocol for Boc-Cys(Npys)-OH in SPPS

This protocol outlines the manual coupling of **Boc-Cys(Npys)-OH** onto a resin-bound peptide chain during Boc-SPPS.

- **Resin Preparation:** The peptidyl-resin is washed thoroughly with N,N-Dimethylformamide (NMP).
- **Activation and Coupling:**
  - A solution of **Boc-Cys(Npys)-OH** (10 equivalents), HATU (9.5 equivalents), and DIEA (20 equivalents) is prepared in NMP.[7]
  - This activation mixture is added to the resin.
  - The reaction is allowed to proceed for a specified time (e.g., 4 hours) with agitation.[7]
- **Washing:** Following the coupling reaction, the resin is drained and washed sequentially with DCM and NMP to remove excess reagents and byproducts.[7]

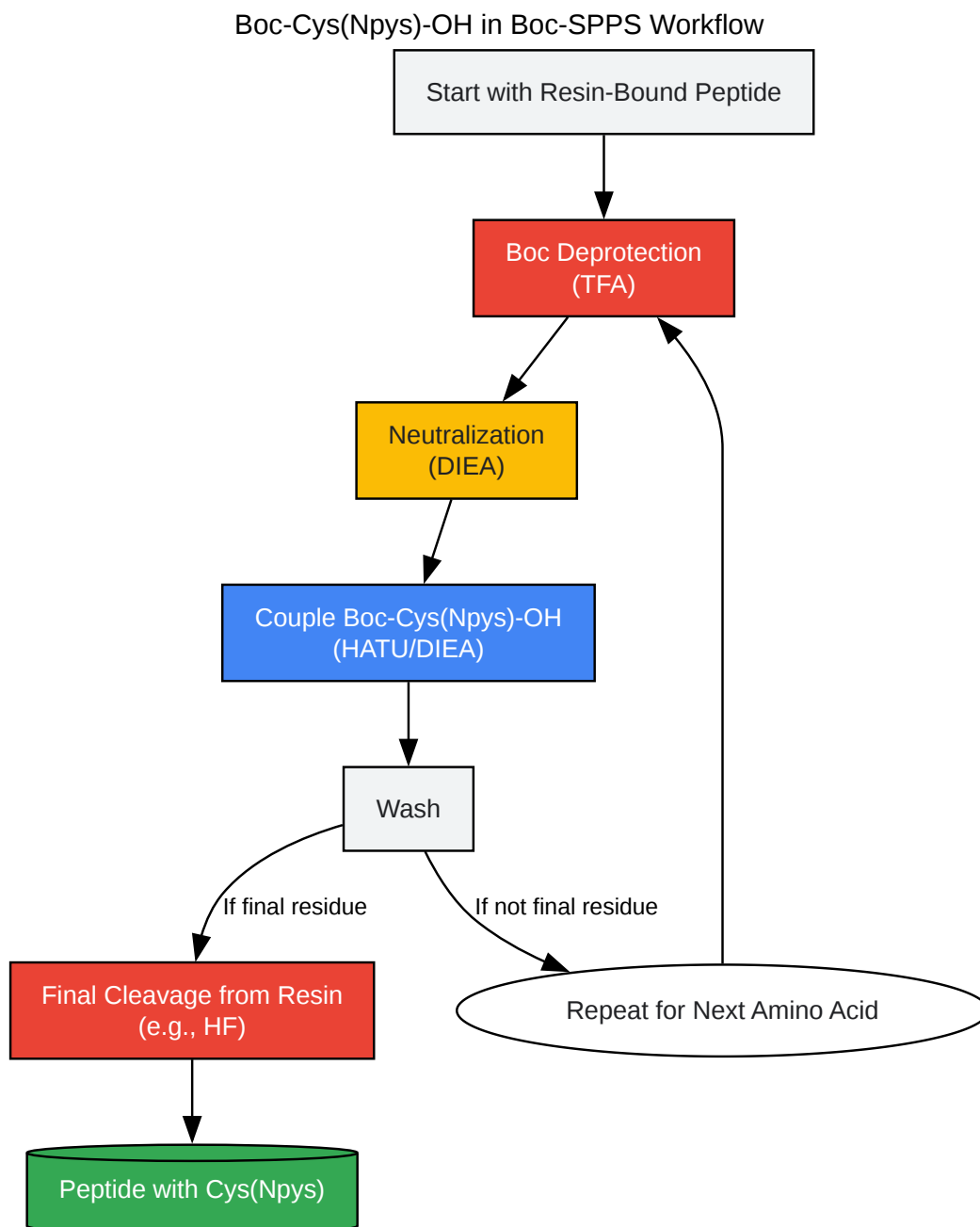
### Cleavage and Deprotection of the Npys Group

The Npys group is selectively removed under mild reducing conditions, leaving other protecting groups intact if desired.

- **Thiol-Mediated Cleavage:** The Npys group can be cleaved by treatment with a thiol-containing reagent, such as 3-mercaptopropionic acid or  $\beta$ -mercaptoethanol (BME).[6] This reaction is typically rapid, often completing in under 10 minutes.[6]
- **Phosphine-Mediated Cleavage:** Tertiary phosphines, like triphenylphosphine, in the presence of water can also be used to remove the Npys group.[6][8]

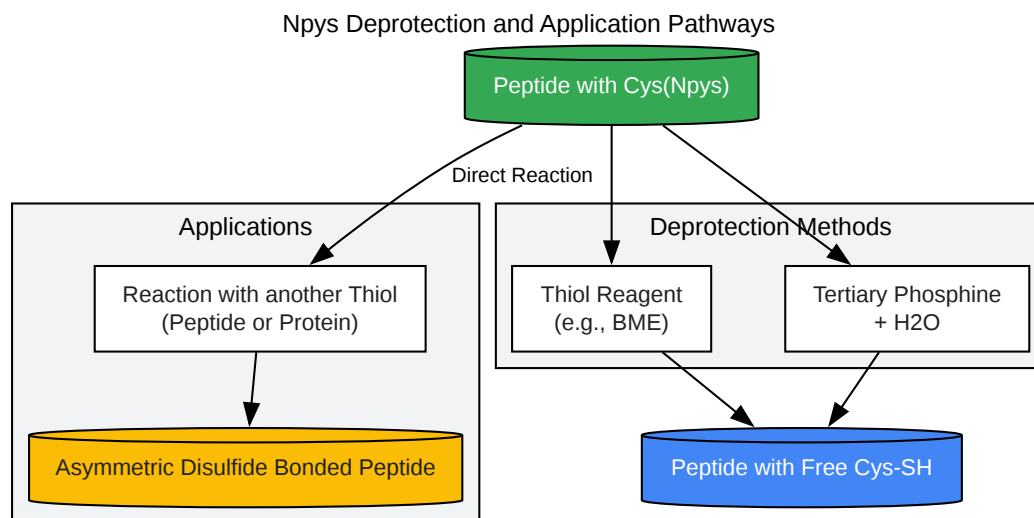
- **Post-Synthesis Introduction of Npys:** Alternatively, the Npys group can be introduced onto a cysteine residue after the peptide has been synthesized and cleaved from the resin. This is achieved by treating the peptide containing a Cys(Trt) residue with 2,2'-dithio-bis-(5-nitropyridine) in the cleavage cocktail.

## Workflow and Pathway Diagrams



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Caption: Workflow for incorporating **Boc-Cys(Npys)-OH** in Boc-SPPS.



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Caption: Pathways for Npys group removal and subsequent reactions.

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